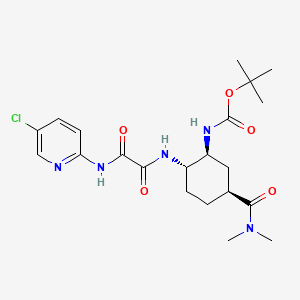
1-(5-Methylpyridin-2-yl)benzotriazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Methylpyridin-2-yl)benzotriazole is a heterocyclic compound that combines the structural features of benzotriazole and methylpyridine. Benzotriazole is known for its applications in corrosion inhibition, while methylpyridine is a derivative of pyridine, a basic heterocyclic organic compound. The fusion of these two structures imparts unique chemical and physical properties to this compound, making it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methylpyridin-2-yl)benzotriazole typically involves the reaction of 5-methyl-2-pyridylamine with benzotriazole under specific conditions. One common method includes:
Diazotization: The amine group of 5-methyl-2-pyridylamine is diazotized using sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with benzotriazole in the presence of a base such as sodium acetate.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch processes where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis by providing better control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Methylpyridin-2-yl)benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzotriazole moiety acts as a leaving group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of the methylpyridine ring.
Reduction: Reduced forms of the benzotriazole moiety.
Substitution: Substituted benzotriazole derivatives.
Aplicaciones Científicas De Investigación
1-(5-Methylpyridin-2-yl)benzotriazole has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anticancer and antimicrobial activities.
Industry: Utilized as a corrosion inhibitor and in the development of advanced materials for electronic and photonic applications.
Mecanismo De Acción
The mechanism of action of 1-(5-Methylpyridin-2-yl)benzotriazole involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, its ability to participate in π-π stacking interactions and hydrogen bonding allows it to bind effectively to biological targets, modulating their activity.
Comparación Con Compuestos Similares
Benzotriazole: Known for its corrosion inhibition properties.
Methylpyridine: A basic heterocyclic compound with various industrial applications.
Benzimidazole: Shares structural similarities with benzotriazole and is used in pharmaceuticals.
Uniqueness: 1-(5-Methylpyridin-2-yl)benzotriazole is unique due to the combination of benzotriazole and methylpyridine structures, which imparts distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C12H10N4 |
|---|---|
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
1-(5-methylpyridin-2-yl)benzotriazole |
InChI |
InChI=1S/C12H10N4/c1-9-6-7-12(13-8-9)16-11-5-3-2-4-10(11)14-15-16/h2-8H,1H3 |
Clave InChI |
ZFSVJMLZSZJUJQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=C1)N2C3=CC=CC=C3N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3S,4R)-4-thiophen-3-ylpyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B13430205.png)


![6-[(2-Hydroxy-6-methylphenyl)methyl]-2-(methoxymethyl)-3-methyl-phenol](/img/structure/B13430231.png)



![4,5-Dichloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13430239.png)

![1-[2-(4-Hydroxy-2,2,6,6-tetramethyl-1-piperidinyl)ethyl] Ester Butanedioic Acid](/img/structure/B13430255.png)

![[(2R,3R,4R,5R)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B13430264.png)


